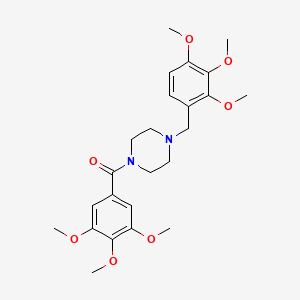![molecular formula C17H23FN2O B5161597 N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide, commonly known as ABT-594, is a potent analgesic compound that has gained significant attention in the field of medicinal chemistry. ABT-594 is a non-opioid compound that acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is known to produce potent analgesia, while exhibiting a low potential for addiction and dependence.
Mechanism of Action
ABT-594 acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is a potent agonist of alpha-4 beta-2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 produces potent analgesia by activating alpha-4 beta-2 nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound has been shown to reduce pain sensitivity in animal models of pain, while exhibiting a low potential for addiction and dependence. ABT-594 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
ABT-594 is a potent analgesic compound that has been extensively studied for its potential use in the treatment of pain and addiction. The compound exhibits a low potential for addiction and dependence, making it an attractive alternative to opioid analgesics. However, the synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry. Additionally, the compound is not currently approved for use in humans, and further research is needed to determine its safety and efficacy.
Future Directions
1. Further studies are needed to determine the safety and efficacy of ABT-594 in humans.
2. Studies are needed to determine the potential use of ABT-594 in the treatment of addiction and dependence.
3. Research is needed to determine the optimal dosing regimen for ABT-594.
4. Studies are needed to determine the potential use of ABT-594 in combination with other analgesic compounds.
5. Further studies are needed to determine the mechanism of action of ABT-594 in the central and peripheral nervous systems.
Synthesis Methods
The synthesis of ABT-594 involves the reaction of cyclobutanone with 2-fluorobenzylamine to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, ABT-594. The synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry.
Scientific Research Applications
ABT-594 has been extensively studied for its analgesic properties. The compound has been shown to produce potent analgesia in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and dependence. The compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-9-2-1-5-14(16)11-20-10-4-8-15(12-20)19-17(21)13-6-3-7-13/h1-2,5,9,13,15H,3-4,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAQCIWDRXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)

![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5161601.png)

